3-Fluorocyclobutanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHCYIDZUPZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595617, DTXSID201273464, DTXSID901283185 | |
| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122665-96-7, 123812-79-3, 123812-78-2 | |
| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | trans-3-Fluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Fluorocyclobutanecarboxylic Acid
Diverse Synthetic Routes and Strategies for Formation
The creation of 3-fluorocyclobutanecarboxylic acid has been approached from several angles, with nucleophilic fluorination and malonate alkylation routes being prominent strategies. These methods offer flexibility in starting materials and reaction conditions.
Nucleophilic Fluorination Approaches
A common and effective method for synthesizing this compound involves the nucleophilic substitution of a leaving group on a pre-formed cyclobutane (B1203170) ring with a fluoride (B91410) ion. This approach often utilizes a hydroxyl group as a precursor to the fluorine atom.
In a typical sequence, a 3-hydroxycyclobutanecarboxylic acid derivative is used as the starting material. The hydroxyl group is first activated by converting it into a more reactive leaving group, such as a tosylate or mesylate. Subsequent treatment with a nucleophilic fluoride source, for instance, potassium fluoride or tetraalkylammonium fluorides, leads to the displacement of the leaving group and the formation of the carbon-fluorine bond.
An alternative and often milder method for direct fluorination of the hydroxyl group employs reagents like diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, morph-DAST. For example, ethyl 3-hydroxycyclobutanecarboxylate can be effectively converted to ethyl 3-fluorocyclobutanecarboxylate using DAST, which is then hydrolyzed to the target carboxylic acid.
Malonate Alkylation Routes
Malonate ester synthesis provides a powerful tool for the construction of the cyclobutane ring and simultaneous introduction of the carboxylic acid functionality. This strategy involves the alkylation of a malonic ester with a suitable difunctional electrophile.
One such route begins with the reaction of a diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane. researchgate.net This reaction constructs the cyclobutane ring and, after a series of transformations including a key deoxyfluorination step using morph-DAST, yields diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate. researchgate.net The final steps involve the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation to furnish this compound. researchgate.net
Another variation of the malonate route involves the initial synthesis of 1,1-cyclobutanedicarboxylic acid from the reaction of diethyl malonate and 1,3-dibromopropane. orgsyn.orgorgsyn.org This dicarboxylic acid can then be subjected to chlorination followed by decarboxylation to yield 3-chlorocyclobutanecarboxylic acid, a potential precursor for subsequent fluorination. orgsyn.org
Development of Multi-Gram Scale Synthesis Protocols
The utility of this compound in larger-scale applications, particularly in pharmaceutical development, has necessitated the development of robust and scalable synthetic protocols.
One successful multi-gram scale synthesis has been reported that leverages nucleophilic fluorination. researchgate.net This approach has been optimized to produce significant quantities of this compound, making this important building block more accessible for research and development. The scalability of this route highlights its practical utility.
Preparation of Key Intermediates and Precursors in the Synthesis Pathway
The efficient synthesis of this compound is highly dependent on the availability and preparation of key intermediates. Several important precursors have been synthesized through various innovative methods.
A crucial intermediate is 3-oxocyclobutanecarboxylic acid . This compound serves as a versatile precursor that can be reduced to the corresponding alcohol for subsequent fluorination. Multiple synthetic routes to this keto acid have been developed. One method involves the hydrolysis and decarboxylation of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diesters under acidic conditions. guidechem.com Another approach utilizes the reaction of 1,3-dihydroxyacetone (B48652) with trimethyl orthoformate to protect the ketone, followed by a Mitsunobu reaction with a malonate, and subsequent hydrolysis, decarboxylation, and deprotection. wipo.int A three-step synthesis starting from acetone, bromine, and malononitrile (B47326) has also been reported. google.comchemicalbook.com
Another key precursor is 3-hydroxycyclobutanecarboxylic acid . chembk.comnih.gov This compound is the direct substrate for nucleophilic fluorination reactions. It can be prepared from the reduction of 3-oxocyclobutanecarboxylic acid.
The synthesis of 1,1-cyclobutanedicarboxylic acid is a fundamental step in several malonate-based routes. It is typically prepared by the reaction of diethyl malonate with 1,3-dibromopropane, followed by saponification of the resulting diethyl 1,1-cyclobutanedicarboxylate. orgsyn.orgorgsyn.org
Stereochemical Investigations and Diastereomeric Control
Synthesis and Separation of cis- and trans-Isomers of 3-Fluorocyclobutanecarboxylic Acid
The synthesis of this compound isomers often commences from a common precursor, 3-oxocyclobutanecarboxylic acid. researchgate.net A general strategy involves the reduction of the ketone to a hydroxyl group, followed by nucleophilic fluorination. The stereochemical outcome of the reduction and fluorination steps is crucial in determining the initial cis/trans ratio of the resulting fluorinated product.
One reported approach involves the synthesis of hitherto unknown cis- and trans-3-alkyl- and 3-aryl-3-fluorocyclobutylamines, which are derived from 3-oxocyclobutane carboxylic acid in a multi-step synthesis. researchgate.net Although this synthesis focuses on the corresponding amines, the core strategy of manipulating the stereocenters on the cyclobutane (B1203170) ring is highly relevant. In these syntheses, the separation of diastereomers is a key step to obtaining stereochemically pure compounds. researchgate.net
For the direct synthesis of diastereopure cis- and trans-isomeric 2- and 3-fluorocyclobutanecarboxylic acids, diastereomer separation has been explicitly mentioned as the method to obtain the pure stereoisomers. researchgate.net While specific conditions are often proprietary or scattered in the broader literature, the separation of cis and trans isomers of substituted cyclobutanes is commonly achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). nih.govchromforum.org The different spatial arrangement of the functional groups in the cis and trans isomers leads to differences in their polarity and interaction with the stationary phase, allowing for their separation. nih.gov Fractional crystallization can also be employed, exploiting the differential solubility of the diastereomers in a given solvent system. rsc.org
Stereoselective Synthesis Methodologies for Cyclobutane Scaffolds
Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the puckered nature of the ring and the small energy differences between various conformations. acs.org Several methodologies have been developed to address this, aiming for the diastereoselective or enantioselective synthesis of cyclobutane derivatives.
One effective strategy for the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane involves the reduction of a cyclobutylidene Meldrum's acid derivative. acs.org In a specific example, the reduction of such a derivative with sodium borohydride (B1222165) (NaBH₄) resulted in a cis-selective reaction with a diastereomeric ratio of 10:1. acs.org This method provides a scalable route to cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds, avoiding the need for chromatographic separation of isomers. acs.org
Another powerful approach is the use of photochemical reactions. The Norrish-Yang photocyclisation of enantiomerically pure α-heteroatom-substituted β-methyl butyrophenones can lead to the formation of cyclobutanols with excellent diastereoselectivities. acs.org Furthermore, diastereoselective synthesis of trifluoromethylated cyclobutane derivatives can be achieved through a [2+2]-photocycloaddition followed by a water-assisted hydrodebromination.
Catalyst-controlled regioselective hydrophosphination of acyl bicyclobutanes has also emerged as a method for the diastereoselective synthesis of multi-substituted cyclobutanes. acs.org These methods highlight the ongoing efforts to develop robust and predictable ways to control the stereochemistry of complex cyclobutane systems.
Impact of Stereochemistry on Molecular Structure and Reactivity
The cis or trans arrangement of the fluorine and carboxylic acid groups in this compound has a profound impact on the molecule's three-dimensional structure, its physicochemical properties, and its reactivity.
Molecular Structure and Conformation:
The cyclobutane ring is not planar but exists in a puckered, butterfly-like conformation to relieve torsional strain. stackexchange.com In 1,3-disubstituted cyclobutanes, the substituents can occupy either axial or equatorial-like positions. For many 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer. stackexchange.comechemi.com This is because in the cis isomer, both substituents can adopt diequatorial-like positions in the puckered ring, minimizing steric interactions. stackexchange.comechemi.com In contrast, the trans isomer is forced to have one substituent in an axial-like position and one in an equatorial-like position, leading to greater steric strain. stackexchange.comechemi.com However, this is not a universal rule, as dipole-dipole interactions and other electronic effects can sometimes favor the trans isomer. researchgate.net X-ray crystal structure analysis of various cyclobutane derivatives has been instrumental in confirming these conformational preferences. researchgate.netnih.gov
Physicochemical Properties:
The stereochemical arrangement of the fluoro and carboxyl groups influences the molecule's electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). For the closely related cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, the pKa values of the carboxylic acid function were found to be identical for both stereoisomers, while the pKa values for the amino groups showed a slight difference, suggesting different intramolecular interactions with the fluorine atom. researchgate.net In a study of 3-fluorocyclobutylamines, fluorinated trans-compounds were found to be more lipophilic compared to their non-fluorinated analogs, whereas the difference was marginal for the cis isomers. researchgate.net
Table 1: Physicochemical Properties of Related Fluorinated Cyclobutane Derivatives
| Compound | Isomer | pKa (Carboxylic Acid) | pKa (Amino Group) |
|---|---|---|---|
| 1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acid | cis | 2.80 | 8.77 |
| 1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acid | trans | 2.80 | 8.46 |
Data sourced from a study on 1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. researchgate.net
Reactivity:
The different spatial positioning of the fluorine and carboxylic acid groups in the cis and trans isomers can lead to differences in reactivity. The accessibility of the carboxylic acid group for reactions such as esterification or amidation can be influenced by the proximity of the fluorine atom. Furthermore, the electronic influence of the fluorine atom on the carboxylic acid group, transmitted through space or through the carbon framework, can differ between the two isomers, potentially affecting the reaction rates. The stereoselectivity of hydride reductions of 3-substituted cyclobutanones has been shown to be highly dependent on the substituent, with a general preference for the formation of the cis-alcohol. acs.org This highlights how the existing stereochemistry on the ring can direct the outcome of subsequent reactions.
Synthesis and Characterization of 3 Fluorocyclobutanecarboxylic Acid Derivatives
Functional Group Transformations and Derivatization Strategies
3-Fluorocyclobutanecarboxylic acid serves as a key intermediate for a variety of functional group transformations, allowing for the creation of a diverse range of monofluorinated cyclobutane-derived building blocks. researchgate.netbohrium.com These transformations are crucial for synthesizing compounds with specific biological activities or properties required for various applications. Common strategies involve reactions targeting the carboxylic acid group, such as reduction to alcohols, conversion to amines, and formation of esters and amides. solubilityofthings.comyoutube.com Additionally, the cyclobutane (B1203170) ring itself can be further modified, although transformations of the carboxylic acid moiety are more prevalent. The ability to perform these transformations efficiently is central to the development of novel fluorinated compounds. ub.edu
Synthesis of Monofluorinated Cyclobutane-Derived Alcohols, Amines, and Halides
Starting from this compound, a variety of monofluorinated cyclobutane derivatives can be synthesized. researchgate.netbohrium.com
Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-fluorocyclobutylmethanol. This transformation is a common step in the synthesis of more complex molecules. researchgate.net
Amines: The synthesis of 3-fluorocyclobutanamine can be achieved from the corresponding carboxylic acid, providing a key building block for various pharmaceutical compounds. researchgate.net
Halides: The carboxylic acid can be converted into corresponding halides, such as bromides, which serve as versatile intermediates for further synthetic manipulations. researchgate.netbohrium.com
These functional group interconversions provide access to a library of monofluorinated cyclobutane compounds with potential applications in drug discovery and materials science. researchgate.netbohrium.comresearchgate.net
Carboxylic Acid Esters and Amides: Synthetic Routes and Applications
The carboxylic acid functionality of this compound is readily converted into esters and amides. These derivatives are important in their own right and as intermediates for further chemical modifications.
Esters: Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. These esters can be used in various synthetic applications.
Amides: Amide formation is typically accomplished by activating the carboxylic acid (e.g., converting it to an acyl halide) and then reacting it with an amine. nih.gov N-trifluoromethyl amides, a specific class of amides, have been synthesized from carboxylic acid derivatives and are of interest in medicinal chemistry. nih.gov
The synthesis of these esters and amides expands the range of accessible derivatives from this compound. mdpi.com
Radiolabeled Derivatives for Positron Emission Tomography (PET)
A significant application of this compound derivatives is in the field of positron emission tomography (PET) imaging. nih.gov By incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), these compounds can be used as tracers to visualize and study biological processes in vivo. nih.govresearchgate.net
One of the most prominent radiolabeled derivatives is trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid, also known as [¹⁸F]FACBC or Fluciclovine. nih.govnih.gov This synthetic amino acid analog has shown significant promise for tumor imaging. nih.govsnmjournals.org
The synthesis of [¹⁸F]FACBC involves the radiofluorination of a suitable precursor. nih.gov An improved synthesis of the labeling precursor has been developed to ensure high stereoselectivity and suitability for large-scale production. nih.gov Automated radiosynthesis methods have also been established to provide [¹⁸F]FACBC in good decay-corrected yields. nih.govopenmedscience.com The transport of this tracer into cells is mediated by amino acid transporters, such as ASCT2. nih.govnih.gove-century.us
| Precursor Synthesis Data | |
| Stereoselectivity | High |
| Suitability for Large-Scale Production | Yes |
| [¹⁸F]FACBC Radiosynthesis Data | |
| Method | Automated Radiosynthesis |
| Decay-Corrected Yield | 24% |
Beyond [¹⁸F]FACBC, research has explored the synthesis of other fluorinated amino acid analogs derived from this compound. nih.govbeilstein-journals.org The development of new synthetic strategies for ¹⁸F-labeling of amino acids is an active area of research, aiming to expand the scope of available PET tracers. nih.govnih.govmdpi.comiris-biotech.de These analogs are designed to have improved properties for specific imaging applications, such as better tumor-to-background ratios or different biological transport mechanisms. nih.govfigshare.com The synthesis of these novel compounds often involves multi-step sequences starting from derivatives of this compound. researchgate.net
Applications in Medicinal Chemistry and Drug Discovery
Utilization as a Versatile Building Block for Biologically Active Molecules
3-Fluorocyclobutanecarboxylic acid serves as a crucial starting material and structural motif in the synthesis of more complex and biologically active molecules. The introduction of the fluorinated cyclobutane (B1203170) ring can significantly influence a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nbuv.gov.uaresearchgate.net The rigid, three-dimensional nature of the cyclobutane ring, combined with the electronic effects of the fluorine atom, provides a unique conformational constraint that can be exploited in drug design. nbuv.gov.uaresearchgate.netresearchgate.net Medicinal chemists utilize this building block to create analogues of naturally occurring amino acids and other bioactive compounds, aiming to enhance their therapeutic potential. researchgate.netnih.gov The synthesis of various derivatives, such as amines and other functionalized cyclobutanes, starting from this compound, has been a subject of extensive research, providing a toolbox of compounds for further drug discovery efforts. researchgate.netresearchgate.net
Design and Synthesis of Novel Pharmaceutical Compounds
The design and synthesis of novel pharmaceutical compounds frequently leverage the structural features of this compound to optimize drug-like properties. By incorporating this moiety, researchers can fine-tune the acidity, basicity, and lipophilicity of a lead compound, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The presence of the fluorine atom can block metabolic pathways, leading to an increased half-life of the drug in the body. nbuv.gov.ua Furthermore, the specific stereochemistry of the substituted cyclobutane ring can be controlled during synthesis to achieve selective interactions with biological targets, a key aspect of modern drug design. researchgate.net The development of efficient, large-scale synthetic routes to this compound and its derivatives has made this building block more accessible for its application in creating new therapeutic agents. researchgate.netresearchgate.net
Development of Radiopharmaceuticals for Molecular Imaging
A groundbreaking application of this compound is in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. nih.goviaea.orgiaea.org By labeling the molecule with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), researchers have created the radiotracer known as [¹⁸F]FACBC, or fluciclovine. nih.govnih.gov This synthetic amino acid analogue is transported into cells, particularly cancer cells, by amino acid transporters that are often upregulated in malignant tissues. youtube.comnih.gov The accumulation of [¹⁸F]FACBC within tumors allows for their visualization and characterization using PET imaging.
[¹⁸F]FACBC, commercially known as Axumin, has been approved for PET imaging in men with suspected prostate cancer recurrence based on elevated prostate-specific antigen (PSA) levels following prior treatment. nih.govajronline.org It has demonstrated utility in detecting recurrent prostate cancer, even at low PSA levels. youtube.comnih.gov Studies have shown that [¹⁸F]FACBC PET/CT can identify sites of disease recurrence, including local recurrence in the prostate bed, as well as nodal and distant metastases. nih.govyoutube.comnih.gov In some cases where other imaging modalities like PSMA PET are negative, [¹⁸F]FACBC has been able to detect the disease. youtube.com The detection rate of [¹⁸F]FACBC PET/CT has been shown to increase with rising PSA levels. youtube.com
Table 1: Diagnostic Performance of [¹⁸F]FACBC PET/CT in Prostate Cancer
| Parameter | Value | Source |
|---|---|---|
| Pooled Sensitivity (Patient-based) | 86.3% | nih.gov |
| Pooled Specificity (Patient-based) | 75.9% | nih.gov |
| Detection Rate (PSA <1 ng/mL) | 72.0% | nih.gov |
| Detection Rate (PSA 1-2 ng/mL) | 83.3% | nih.gov |
| Detection Rate (PSA >2 ng/mL) | 100% | nih.gov |
[¹⁸F]FACBC has also been investigated as a potential PET tracer for imaging brain tumors. nih.govsnmjournals.org Preclinical studies showed its potential for brain tumor imaging, and subsequent clinical studies in patients with gliomas have produced encouraging results. nih.govnih.gov Research indicates that [¹⁸F]FACBC PET can be more sensitive than MRI in detecting high-grade gliomas and that combining both modalities can improve diagnostic accuracy. mdpi.com The tracer has shown higher tumor-to-background ratios compared to other amino acid PET tracers, which could make it superior for glioma detection. unit.no It has been used to differentiate between high-grade and low-grade gliomas and to distinguish tumor recurrence from post-treatment changes. mdpi.comsnmjournals.org
Table 2: Diagnostic Performance of [¹⁸F]FACBC PET in High-Grade Glioma Detection
| Parameter | Value | Source |
|---|---|---|
| Pooled Sensitivity | 92.9% | mdpi.com |
| Pooled Specificity | 70.7% | mdpi.com |
| Positive Likelihood Ratio (LR+) | 2.5 | mdpi.com |
| Negative Likelihood Ratio (LR-) | 0.14 | mdpi.com |
The utility of amino acid-based PET tracers like [¹⁸F]FACBC extends to other malignancies, including hepatocellular carcinoma (HCC). While [¹⁸F]FDG PET/CT is a viable option for detecting HCC, its sensitivity can be limited in well-differentiated tumors. nih.gov The upregulation of amino acid transporters in HCC provides a rationale for investigating tracers like [¹⁸F]FACBC. Although research in this specific area is less extensive compared to prostate and brain tumors, the underlying biological principle suggests a potential role for [¹⁸F]FACBC in the imaging of HCC, particularly in cases where [¹⁸F]FDG PET is inconclusive.
A significant application of [¹⁸F]FACBC PET/CT is in the detection of bone metastases, a common site of spread for prostate cancer. nih.govresearchgate.net This imaging technique has been shown to detect early metastatic disease in the bone marrow, sometimes before changes are visible on conventional bone scans. nih.govnih.gov Preclinical studies have validated that [¹⁸F]FACBC can visualize both osteolytic and osteoblastic bone lesions. nih.gov In clinical practice, [¹⁸F]FACBC PET/CT has demonstrated high sensitivity and specificity for detecting bone metastases in patients with recurrent prostate cancer. elsevierpure.com It can be particularly useful in cases with negative or equivocal findings on other bone-specific imaging modalities. nih.govresearchgate.net
Table 3: Comparison of [¹⁸F]FACBC PET/CT and Bone Scan for Bone Metastasis Detection in Prostate Cancer
| Parameter | [¹⁸F]FACBC PET/CT | Bone Scan | Source |
|---|---|---|---|
| Sensitivity | 100% | 79% | elsevierpure.com |
| Specificity | 98% | 86% | elsevierpure.com |
| Positive Predictive Value | 89% | 45% | elsevierpure.com |
| Negative Predictive Value | 100% | 96% | elsevierpure.com |
Emerging Applications in Agrochemicals and Materials Science
The unique properties of fluorinated compounds are also being explored in fields beyond medicine, including agrochemicals and materials science.
While specific applications of this compound in these areas are still emerging, the known functionalities of similar molecules suggest potential avenues of research. Carboxylic acid derivatives are a well-established class of herbicides, and the introduction of fluorine can enhance their efficacy. nih.gov For example, structural analogues such as pyrethroid insecticides, which feature a cyclopropane (B1198618) carboxylic acid core, have demonstrated high insecticidal activity. nih.gov By analogy, derivatives of this compound could be investigated for similar properties. nih.govnih.gov
In the realm of materials science, the incorporation of fluorine into organic molecules is known to significantly influence their properties, making them suitable for advanced applications. For instance, fluorinated compounds are used in the development of liquid crystals for displays and have been explored for creating novel polymers. google.comgoogle.com The rigid structure of the cyclobutane ring combined with the polarity of the C-F bond could lead to materials with interesting optical or electronic properties. Research into polymers containing cyclobutane units has shown that these materials can exhibit unique thermal properties. The functionalization with a carboxylic acid group provides a handle for further chemical modifications, potentially leading to the development of novel functional polymers or liquid crystalline materials.
Mechanistic and Biological Studies of 3 Fluorocyclobutanecarboxylic Acid Derivatives
Investigations into Interactions with Biological Targets
The biological activity of 3-fluorocyclobutanecarboxylic acid derivatives is intrinsically linked to their ability to interact with specific biological molecules, such as enzymes and receptors. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new, more effective compounds.
Enzyme and Receptor Binding Studies
Research has explored the binding of this compound derivatives to various biological targets. For instance, studies on fluorinated analogues of other bioactive molecules have provided insights into how fluorine substitution can influence binding. While direct binding data for this compound itself is not extensively detailed in the provided results, related studies on other fluorinated compounds offer valuable parallels. For example, the introduction of a fluorine atom can significantly alter the electronic properties of a molecule, which in turn affects its binding affinity to enzyme active sites or receptors. nih.govnih.gov In the context of steroidogenesis, fluorinated derivatives of pregnenolone (B344588) and progesterone (B1679170) were shown to enter the active sites of cytochrome P450 enzymes, CYP17A1 and CYP21A2, although the fluorine substitution at the site of metabolism blocked the normal enzymatic reactions. rsc.org This demonstrates that while binding may occur, the functional outcome can be inhibitory.
Impact of Fluorine Substitution on Binding Affinity and Selectivity
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can lead to altered binding affinities and selectivities. Studies on fluoroaromatic inhibitors of carbonic anhydrase have shown that the pattern of fluorine substitution can dictate the binding mode and affinity, with some compounds binding with high affinity (Kd < 3 nM). nih.gov In another example, 3'-fluoro analogues of a potent adenosine (B11128) A3 receptor agonist exhibited remarkably decreased binding affinity compared to the non-fluorinated parent compound, suggesting that the 3'-hydroxyl group acts as a hydrogen bond acceptor, a role that fluorine could not replicate in this specific interaction. nih.gov Conversely, studies on fluorinated cytosine analogues and their binding to HIV-1 reverse transcriptase have also been conducted to understand the role of the fluorine substituent. nih.gov These examples underscore the nuanced and context-dependent impact of fluorine substitution on molecular recognition by biological targets.
Analysis of Amino Acid Transport Mechanisms
A key area of investigation for amino-derivatives of this compound, such as trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC or fluciclovine), is their mechanism of cellular uptake, which is primarily mediated by amino acid transporters.
Role of Specific Amino Acid Transporters (e.g., ASCT2, LAT1) in Cellular Uptake
The cellular uptake of anti-[¹⁸F]FACBC is a complex process involving multiple amino acid transporters. nih.govnih.gov Studies in human glioma cell lines have demonstrated that both system ASC (predominantly ASCT2) and system L (predominantly LAT1) transporters are important for its uptake. nih.gov Specifically, Na⁺-dependent uptake is strongly inhibited by substrates of the ASC system, while Na⁺-independent uptake is robustly inhibited by substrates of the L system. nih.gov In prostate cancer cells, ASCT2 has been identified as a key transporter for anti-[¹⁸F]FACBC. nih.govnih.gov The expression of ASCT2 can be stimulated by androgens, leading to increased uptake of the tracer. nih.gov While LAT1 may also be involved, its mRNA levels were found to be lower than ASCT2 in LNCaP prostate cancer cells. nih.gov However, a study on primary prostate cancer found a significant correlation between the uptake of ¹⁸F-fluciclovine and the expression of LAT1, suggesting its role in the transport of this tracer in hormone-naïve local prostate cancer. nih.gov
| Cell Type | Transporter System | Key Findings | Reference |
| Human Glioma Cells | System ASC, System L | Both Na+-dependent (ASC) and Na+-independent (L) transport systems are important for anti-[¹⁸F]FACBC uptake. | nih.gov |
| Prostate Cancer Cells (LNCaP) | ASCT2, LAT1, LAT3 | ASCT2 is a primary transporter; its expression and tracer uptake are stimulated by androgens. LAT3 is also upregulated by androgens. | nih.gov |
| Primary Prostate Cancer | ASCT2, LAT1 | Uptake of ¹⁸F-fluciclovine correlated significantly with LAT1 expression. | nih.gov |
| Inflammatory Cells (T/B cells) | System ASC | Over half of anti-[¹⁴C]FACBC uptake was mediated by Na+-dependent system ASC transporters. | nih.gov |
Differential Tracer Accumulation in Normal vs. Pathological Tissues
A crucial aspect of a diagnostic tracer is its ability to differentiate between diseased and healthy tissue. Anti-[¹⁸F]FACBC exhibits differential accumulation patterns that are beneficial for imaging. In studies comparing tumor cells to inflammatory cells, the uptake of anti-[¹⁴C]FACBC in granulocytes and macrophages was lower than in tumor cells, which could be advantageous in distinguishing inflammation from tumors. nih.gov However, significant uptake was observed in T and B lymphocytes, which could potentially lead to false-positive results in some cancer patients. nih.gov In glioma cells, the uptake of anti-[¹⁴C]FACBC was higher than that of [¹⁴C]Met in normal human astrocytes and low-grade glioma cells, while it was comparable in high-grade glioma cells. nih.gov This differential uptake is critical for the clinical utility of PET imaging with this tracer. Furthermore, in cases of renal tubular disorders, altered uptake of tracers like Tc-99m DMSA has been observed, highlighting how physiological and pathological states can affect tracer distribution. nih.gov
Preclinical Evaluation and Pharmacological Characterization of Analogs
The preclinical evaluation of this compound analogs and other related fluorinated compounds is essential to determine their potential as imaging agents or therapeutic drugs. These studies involve assessing their uptake, metabolism, and in vivo behavior.
For instance, the preclinical evaluation of 3-¹⁸F-fluoro-2,2-dimethylpropionic acid (¹⁸F-FPIA), a probe designed for imaging aberrant lipid metabolism, showed rapid accumulation and retention in breast cancer cells. nih.govresearchgate.net In vivo imaging demonstrated extensive tumor localization in murine and human breast adenocarcinoma models. nih.govresearchgate.net The uptake of ¹⁸F-FPIA in a human prostate cancer model was significantly higher than that of the commonly used tracer ¹⁸F-FDG. researchgate.net
Clinical Trial Outcomes and Diagnostic Performance of Radiolabeled Analogs
Radiolabeled analogs of this compound have been the subject of numerous clinical trials to evaluate their efficacy and diagnostic accuracy, particularly in the field of oncology. The most extensively studied of these is the synthetic amino acid analog trans-1-amino-3-[¹⁸F]-fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), also known as fluciclovine. This tracer has shown significant promise in positron emission tomography (PET) imaging for the detection of recurrent prostate cancer. nih.gov
Clinical investigations have demonstrated that anti-[¹⁸F]FACBC exhibits favorable characteristics for imaging, including rapid uptake in tumor lesions and high sensitivity for detecting sites of recurrence, even at low prostate-specific antigen (PSA) levels. emory.edu Its mechanism of uptake is linked to the upregulation of amino acid transporters, such as the alanine-serine-cysteine transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1), in cancer cells. emory.edunih.gov
A Phase IIa clinical trial in Japan involving patients with prostate cancer confirmed the safety of anti-[¹⁸F]FACBC and its potential to delineate both primary and metastatic lesions. nih.gov The study highlighted that high uptake in cancerous lesions was observable almost immediately after injection, suggesting a convenient imaging window. nih.gov Furthermore, the trial noted concordance between the findings of anti-[¹⁸F]FACBC PET and conventional imaging methods for bone metastases. nih.gov
Comparative studies have been conducted to assess the diagnostic performance of anti-[¹⁸F]FACBC against other radiotracers. In a study comparing it with [¹¹C]choline PET/CT for detecting prostate cancer relapse, anti-[¹⁸F]FACBC demonstrated a potentially higher detection rate. emory.edu The diagnostic accuracy of anti-[¹⁸F]FACBC PET/CT has been evaluated in various clinical scenarios, including in patients with biochemical recurrence after radical treatment. emory.edu
The diagnostic performance of a PET radiotracer is often quantified by its sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). Research has focused on establishing these metrics for anti-[¹⁸F]FACBC in detecting metastatic disease, particularly in lymph nodes. clinicaltrials.gov
Below are tables summarizing key findings from clinical trials evaluating the diagnostic performance of radiolabeled this compound analogs.
Table 1: Diagnostic Performance of anti-[¹⁸F]FACBC PET/CT in Detecting Pelvic Lymph Node Metastases in Patients with Newly Diagnosed Prostate Cancer
| Metric | Value (Majority Read) | Patient Subgroup |
| Specificity | 96% | Overall |
| 95% | High-risk or very high-risk | |
| 98% | Unfavorable intermediate-risk | |
| Sensitivity | 24% | Overall |
| 27% | High-risk or very high-risk | |
| 16% | Unfavorable intermediate-risk | |
| Data from the Phase 3 LIGHTHOUSE trial. businesswire.com |
Table 2: Comparative Diagnostic Performance of anti-[¹⁸F]FACBC PET/CT and [¹¹C]Choline PET/CT in Prostate Cancer Relapse
| Tracer | Sensitivity | Specificity | PPV | NPV | Accuracy |
| anti-[¹⁸F]FACBC | Data not fully available in provided search results | Data not fully available in provided search results | High | Data not fully available in provided search results | Data not fully available in provided search results |
| [¹¹C]Choline | Variable, dependent on PSA level | Data not fully available in provided search results | Data not fully available in provided search results | Data not fully available in provided search results | Suboptimal |
| Based on comparative study data indicating a higher detection rate for anti-[¹⁸F]FACBC. emory.edu |
It is important to note that while anti-[¹⁸F]FACBC shows high uptake in prostate cancer lesions, it can also accumulate in areas of inflammation, which could potentially lead to false-positive results. nih.gov However, studies in animal models suggest that the uptake in metastatic lymph nodes is significantly higher than in acutely inflamed lymph nodes. nih.gov The biodistribution of anti-[¹⁸F]FACBC also shows physiologic uptake in various organs, including the liver, pancreas, and salivary glands, which is an important consideration in image interpretation. nih.gov
Ongoing and completed clinical trials continue to refine the optimal use and evaluate the full diagnostic potential of radiolabeled this compound derivatives in various clinical settings. clinicaltrials.govclinicaltrials.govsparrowsearch.health
Theoretical and Computational Investigations
Molecular Modeling and Structure-Property Relationship Studies
The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation. The introduction of a fluorine atom at the 3-position influences this puckering, leading to distinct conformational isomers (cis and trans) with different energies and populations. Computational methods, such as those based on density functional theory (DFT), are employed to calculate the energies of these conformers and predict their relative stabilities. This understanding of conformational behavior is critical as it dictates the molecule's shape and, consequently, its ability to bind to biological targets.
Structure-property relationship studies, often conducted through matched molecular pair analysis, systematically evaluate how the substitution of a hydrogen atom with a fluorine atom alters key physicochemical properties. nih.gov These studies have shown that fluorination can significantly impact a molecule's acidity, lipophilicity, and metabolic stability. mdpi.com By analyzing these relationships, chemists can make more informed decisions during the drug design process, selecting for substitutions that are likely to confer desirable properties. nih.gov
Influence of Fluorination on Pharmacological Activity and Bioavailability
The introduction of a fluorine atom into the 3-cyclobutanecarboxylic acid structure profoundly impacts its potential pharmacological activity and bioavailability through the modulation of key physicochemical parameters such as acidity (pKa) and lipophilicity (logP or logD).
Acidity (pKa):
The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect through the carbon framework of the cyclobutane ring. This effect stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group, thereby increasing the acidity of the molecule. researchgate.net A lower pKa value indicates a stronger acid. Studies on similar fluorinated compounds have demonstrated a significant decrease in pKa upon fluorination. For instance, a comparison of 3-fluorocyclobutylamines with their non-fluorinated counterparts revealed an acidification by about 0.8 pKa units, irrespective of the stereochemistry. researchgate.net This enhanced acidity can influence a molecule's solubility, absorption, and interaction with biological targets. researchgate.netnih.gov
Lipophilicity (logP/logD):
The following interactive table summarizes the general effects of fluorination on these key properties:
| Property | Effect of Fluorination | Rationale |
| Acidity (pKa) | Increases (pKa decreases) | Strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion. researchgate.net |
| Lipophilicity (logP/logD) | Can increase or decrease | Dependent on the overall molecular context and stereochemistry. researchgate.netnih.gov |
The interplay of these modified properties ultimately shapes the pharmacological profile of 3-fluorocyclobutanecarboxylic acid-containing compounds. nih.govnih.govmdpi.com
Computational Insights into Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov For the synthesis and reactions of this compound and its derivatives, computational studies can map out reaction pathways, identify transition states, and explain observed selectivities. nih.gov
For example, in the synthesis of fluorinated cyclobutanes, computational models can help understand the stereochemical outcome of fluorination reactions. By calculating the energies of different reaction intermediates and transition states, chemists can predict whether a reaction will favor the formation of the cis or trans isomer. These theoretical predictions can then be used to optimize reaction conditions to achieve the desired stereoselectivity.
Furthermore, computational studies can shed light on the unique reactivity imparted by the fluorine atom. rsc.org The strong carbon-fluorine bond and the electronegativity of fluorine can influence the reactivity of neighboring functional groups. rsc.org Density functional theory (DFT) calculations can be used to model these electronic effects and predict how they will alter reaction mechanisms compared to their non-fluorinated counterparts. This predictive power accelerates the discovery of new synthetic methodologies and the efficient construction of complex molecules containing the 3-fluorocyclobutane motif.
Development of Predictive Models for Targeted Molecular Design
The wealth of data generated from experimental and computational studies on this compound and related compounds can be leveraged to develop predictive models for targeted molecular design. nih.gov These models, often based on machine learning algorithms, aim to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). mdpi.comnih.gov
By training these models on datasets of molecules with known properties, it is possible to predict the biological activity, toxicity, and pharmacokinetic profiles of new, untested compounds. nih.govyoutube.com For instance, a model could be developed to predict the binding affinity of a series of this compound derivatives to a specific protein target. Such models can rapidly screen large virtual libraries of compounds, prioritizing those with the highest predicted potency and most favorable ADME properties for synthesis and experimental testing. nih.gov
These predictive models can consider a wide range of molecular descriptors, including those derived from the 3D structure of the molecule, its electronic properties, and its lipophilicity. mdpi.com The ultimate goal is to create a robust and reliable computational framework that can guide the design of new drug candidates with improved efficacy and safety profiles, accelerating the drug discovery process. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enantioenriched Scaffolds
The synthesis of chirally pure compounds is paramount in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. wikipedia.orglibretexts.org While methods for preparing racemic 3-fluorocyclobutanecarboxylic acid and its derivatives exist, the development of efficient and scalable enantioselective syntheses remains a key area of future research. bohrium.comnih.gov
Current research is exploring several promising avenues to obtain enantioenriched fluorinated cyclobutane (B1203170) derivatives:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful strategy. acs.orgchemistryviews.org Recent advancements include rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, which provides a versatile platform for accessing a variety of chiral fluorinated cyclobutane derivatives. bohrium.comnih.gov This method allows for high regio- and enantioselectivity. bohrium.comnih.gov
Chiral Resolution: This classical technique involves separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org For carboxylic acids like this compound, this can be achieved by forming diastereomeric salts with a chiral base. wikipedia.orglibretexts.org These diastereomers, having different physical properties, can then be separated by methods like crystallization. wikipedia.org While effective, this method has the inherent drawback of a maximum 50% yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. wikipedia.orglibretexts.org
Enzymatic Approaches: Enzymes offer a highly selective and environmentally friendly alternative for producing chiral compounds. the-innovation.org The use of enzymes like 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS) and engineered reductases is being explored to catalyze the stereoselective fluorination of cyclobutane precursors. the-innovation.org This approach can lead to high enantiomeric excess and avoids the use of hazardous reagents. the-innovation.org
Future efforts will likely focus on refining these methods to improve their efficiency, scalability, and substrate scope, making enantioenriched this compound and its analogs more accessible for drug discovery programs.
Exploration of New Therapeutic Areas and Target Identification for Derivatives
The incorporation of the 3-fluorocyclobutane motif can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. ontosight.ai
Derivatives of this compound hold promise in a variety of therapeutic areas:
Oncology: The development of novel anti-cancer agents is a major focus of medicinal chemistry. nih.gov The unique structural features of 3-fluorocyclobutane derivatives can be exploited to design inhibitors of key cancer-related targets, such as kinases and other enzymes involved in cell proliferation and survival. mdpi.com For instance, the structural motif has been incorporated into inhibitors of heat shock protein 90 (Hsp90), a promising target for cancer therapy. acs.org
Infectious Diseases: The search for new antibiotics and antiviral agents is a global health priority. youtube.com The fluorine atom in this compound can enhance the metabolic stability of drug candidates, making them more effective against drug-resistant pathogens.
Central Nervous System (CNS) Disorders: The ability to cross the blood-brain barrier is a critical requirement for drugs targeting the CNS. The lipophilicity imparted by the fluorocyclobutane (B14750743) ring can be fine-tuned to optimize brain penetration, opening up possibilities for treating neurological and psychiatric conditions.
Future research will involve synthesizing and screening libraries of this compound derivatives against a wide range of biological targets to identify new therapeutic leads. nih.gov Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds. mdpi.com
Advancements in Molecular Imaging Probes and Diagnostic Modalities
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. snmjournals.orgnih.gov The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope of fluorine, has revolutionized PET imaging due to its favorable decay characteristics. nih.govresearchgate.net
Analogs of this compound, particularly those labeled with ¹⁸F, are being investigated as novel PET probes for various diagnostic applications:
Oncology Imaging: A notable example is ¹⁸F-Fluciclovine (also known as anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid or ¹⁸F-FACBC), an FDA-approved PET tracer for imaging recurrent prostate cancer. snmjournals.orgnih.govemory.edu This synthetic amino acid analog is transported into cancer cells by upregulated amino acid transporters, such as ASCT2 and LAT1. snmjournals.orgnih.gov Its low urinary excretion provides clear images of the pelvic region, a significant advantage over other tracers. nih.gov
Tumor Metabolism Studies: Radiolabeled amino acids are valuable tools for studying tumor metabolism. nih.govscispace.com ¹⁸F-labeled derivatives of this compound can provide insights into the metabolic reprogramming that is a hallmark of cancer, potentially aiding in diagnosis, staging, and monitoring treatment response. nih.gov
Future research in this area will focus on:
Developing Novel ¹⁸F-labeled Probes: Synthesizing new ¹⁸F-labeled cyclobutane derivatives with improved specificity for different cancer types and other diseases. nih.govnih.gov
Improving Radiosynthesis Methods: Developing more efficient and automated methods for the production of these radiotracers to make them more widely available for clinical use. nih.govcapes.gov.br
Exploring New Imaging Applications: Investigating the use of these probes for imaging other diseases, such as neurological disorders and cardiovascular disease.
Interdisciplinary Approaches in Fluorine Chemistry and Drug Discovery
The successful development of new drugs and diagnostic agents based on this compound requires a collaborative, interdisciplinary approach that integrates expertise from various fields. nih.govnih.govacs.org
Key areas of interdisciplinary synergy include:
Synthetic and Medicinal Chemistry: Synthetic chemists will continue to develop novel methods for preparing fluorinated building blocks, while medicinal chemists will design and synthesize new drug candidates with improved properties. researchgate.netresearchgate.net
Chemical and Computational Biology: Understanding the interactions of fluorinated compounds with their biological targets at the molecular level is crucial for rational drug design. Computational modeling and simulation can predict binding affinities and guide the synthesis of more potent and selective compounds.
Pharmacology and Clinical Research: Pharmacologists will evaluate the efficacy and safety of new drug candidates in preclinical models, while clinical researchers will conduct trials to assess their therapeutic potential in humans. nih.gov
Nuclear Medicine and Radiology: The development of new PET probes requires close collaboration between radiochemists, nuclear medicine physicians, and radiologists to ensure proper synthesis, imaging protocols, and image interpretation. nih.gov
By fostering these interdisciplinary collaborations, the full potential of this compound and its derivatives in medicine and diagnostics can be realized. nih.govnih.gov This synergistic approach will be essential for translating basic scientific discoveries into tangible benefits for patients.
Q & A
Q. What are the established synthetic routes for 3-Fluorocyclobutanecarboxylic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves fluorination of cyclobutanecarboxylic acid derivatives. Key steps include:
- Fluorinating agents : Use of aminosulfur trifluorides (e.g., DAST, Deoxo-Fluor) to replace hydroxyl or carbonyl groups with fluorine .
- Temperature control : Reactions are often conducted at low temperatures (−20°C to 0°C) to minimize side reactions like ring-opening.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
- Validation : Confirm purity via NMR (δ 4.5–5.0 ppm for cyclobutane protons) and NMR (δ −180 to −190 ppm for C-F coupling) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : NMR is essential to confirm fluorine incorporation and assess stereochemical effects. NMR identifies carboxylate carbon shifts (δ ~170–175 ppm) .
- IR spectroscopy : Carboxylic acid O-H stretches (2500–3000 cm) and C-F vibrations (1000–1100 cm) .
- GC-MS/HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves impurities. GC with acidic-phase columns improves volatility for trace analysis .
Q. How does the fluorine substituent affect the physicochemical properties of cyclobutanecarboxylic acid?
- Methodological Answer :
- Acidity : Fluorine's electronegativity increases acidity (pKa ~2.5–3.0 vs. ~4.5 for non-fluorinated analogs). Measure via potentiometric titration in aqueous/organic solvents .
- Thermal stability : DSC/TGA analyses show decomposition above 200°C due to ring strain and C-F bond lability .
Advanced Research Questions
Q. How can computational methods predict the conformational dynamics and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311++G(d,p) basis sets to model ring puckering and fluorine’s inductive effects. Compare with X-ray crystallography data (if available) .
- MD simulations : Analyze solvent interactions (e.g., DMSO, water) to predict solubility and aggregation behavior .
Q. What strategies resolve contradictions in reported solubility or melting point data for this compound?
- Methodological Answer :
- Standardized protocols : Use USP-grade solvents and controlled heating rates (1–2°C/min) for melting point determination.
- Impurity profiling : LC-MS to identify trace byproducts (e.g., cyclobutane ring-opened derivatives) that alter physical properties .
- Collaborative validation : Cross-check data across multiple labs using identical batches (CAS 30418-59-8) .
Q. How can stereochemical outcomes be controlled during fluorination of cyclobutanecarboxylic acid precursors?
- Methodological Answer :
- Chiral auxiliaries : Introduce tert-butyl or benzyl groups to direct fluorine addition stereoselectively.
- Low-temperature kinetics : Slow addition of fluorinating agents at −40°C favors thermodynamically stable diastereomers .
Data Contradiction Analysis
Q. Why do studies report varying bioactivity results for this compound derivatives?
- Methodological Answer :
- Structural analogs : Compare substituent effects (e.g., 3-fluoro vs. 3-amino derivatives) using SAR models .
- Assay conditions : Standardize cell-based assays (e.g., pH, serum content) to minimize variability in IC values .
Safety and Handling for Research Use
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during hydrolysis).
- PPE : Acid-resistant gloves (nitrile) and goggles mandatory.
- Spill management : Neutralize with sodium bicarbonate and adsorb via vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
